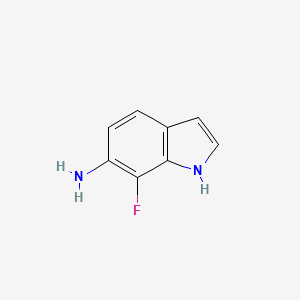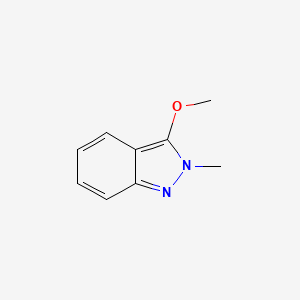
3-(Pyridin-2-yl)oxetan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyridin-2-yl)oxetan-2-one is a heterocyclic compound that features both a pyridine ring and an oxetane ring. The presence of these two rings imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)oxetan-2-one typically involves the formation of the oxetane ring followed by the introduction of the pyridine moiety. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound to form the oxetane ring. The pyridine ring can then be introduced through various coupling reactions, such as the Suzuki–Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyridin-2-yl)oxetan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxetan-2-one derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxetane derivatives.
Substitution: Substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under mild conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-(Pyridin-2-yl)oxetan-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Pyridin-2-yl)oxetan-2-one involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pyridine ring can participate in various binding interactions with enzymes and receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Pyridin-2-yl)oxetan-3-one: Similar in structure but with different reactivity due to the position of the oxetane ring.
2-(Pyridin-2-yl)oxetan-2-one: Another isomer with different chemical properties.
3-(Pyridin-3-yl)oxetan-2-one: Similar compound with the pyridine ring attached at a different position.
Uniqueness
3-(Pyridin-2-yl)oxetan-2-one is unique due to the specific positioning of the pyridine and oxetane rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in scientific research and industry, where its reactivity and binding properties can be exploited for various purposes.
Eigenschaften
Molekularformel |
C8H7NO2 |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
3-pyridin-2-yloxetan-2-one |
InChI |
InChI=1S/C8H7NO2/c10-8-6(5-11-8)7-3-1-2-4-9-7/h1-4,6H,5H2 |
InChI-Schlüssel |
FGOXGZZCDMWPSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)O1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11920859.png)
![7-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11920866.png)






![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11920915.png)
![Cyclobuta[g]quinoxaline](/img/structure/B11920924.png)


![4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B11920946.png)

